3,4-dimethyl-N-(2-methylquinolin-8-yl)benzamide
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Overview
Description
3,4-dimethyl-N-(2-methylquinolin-8-yl)benzamide is a synthetic organic compound with the molecular formula C19H18N2O. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(2-methylquinolin-8-yl)benzamide typically involves the following steps:
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Formation of the Quinoline Core: : The quinoline core can be synthesized using various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. For instance, the Friedländer synthesis involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst .
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Introduction of Substituents: For example, methylation of the quinoline core can be performed using methyl iodide and a base such as potassium carbonate .
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Amide Formation: : The final step involves the formation of the amide bond between the quinoline derivative and 3,4-dimethylbenzoic acid. This can be achieved through a coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-(2-methylquinolin-8-yl)benzamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides .
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Reduction: : Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced quinoline derivatives .
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Substitution: : The compound can undergo substitution reactions, such as nucleophilic aromatic substitution, where nucleophiles replace hydrogen atoms on the aromatic ring .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and halides, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
3,4-dimethyl-N-(2-methylquinolin-8-yl)benzamide has several scientific research applications, including:
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Medicinal Chemistry: : The compound is studied for its potential as an antimicrobial, antimalarial, and anticancer agent. Its quinoline core is known to interact with various biological targets, making it a promising candidate for drug development .
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Biological Studies: : The compound is used in biological studies to investigate its effects on cellular processes and pathways. It can serve as a tool to study the mechanisms of action of quinoline derivatives .
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Chemical Research: : The compound is utilized in chemical research to explore new synthetic methodologies and reaction mechanisms. Its diverse reactivity makes it a valuable compound for studying various chemical transformations .
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Industrial Applications: : The compound may have applications in the development of new materials, dyes, and catalysts due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(2-methylquinolin-8-yl)benzamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the compound may inhibit enzymes such as topoisomerases and kinases, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Camptothecin: An anticancer agent with a quinoline-based structure.
Quinoline N-oxides: Oxidized derivatives of quinoline with potential biological activities.
Uniqueness
3,4-dimethyl-N-(2-methylquinolin-8-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties. The presence of both 3,4-dimethyl and 2-methyl groups on the quinoline core can influence its reactivity and interactions with biological targets, making it a valuable compound for further research .
Properties
Molecular Formula |
C19H18N2O |
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Molecular Weight |
290.4 g/mol |
IUPAC Name |
3,4-dimethyl-N-(2-methylquinolin-8-yl)benzamide |
InChI |
InChI=1S/C19H18N2O/c1-12-7-9-16(11-13(12)2)19(22)21-17-6-4-5-15-10-8-14(3)20-18(15)17/h4-11H,1-3H3,(H,21,22) |
InChI Key |
XMPIRLRYLMMVDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2N=C(C=C3)C)C |
Origin of Product |
United States |
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